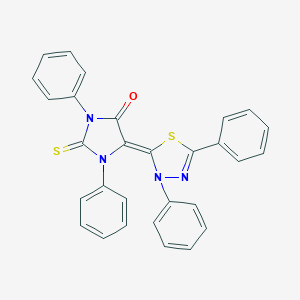![molecular formula C21H20Cl2N2O2 B283181 N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine](/img/structure/B283181.png)
N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine, also known as JNJ-31020028, is a small molecule antagonist of the orexin-2 receptor (OX2R). Orexin-2 receptors are G protein-coupled receptors that are involved in the regulation of wakefulness and arousal. JNJ-31020028 has been studied for its potential therapeutic applications in sleep disorders and addiction.
Mécanisme D'action
N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine is a selective antagonist of the orexin-2 receptor (OX2R). Orexin-2 receptors are primarily expressed in the brain and are involved in the regulation of wakefulness and arousal. By blocking the activity of OX2R, N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine can promote sleep and reduce wakefulness.
Biochemical and Physiological Effects:
N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been shown to increase sleep time and improve sleep quality in animal models. The compound has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been shown to have anxiolytic effects in animal models of anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has advantages and limitations for use in lab experiments. The compound is selective for the orexin-2 receptor, which allows for specific targeting of this receptor in studies. However, N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has a relatively short half-life, which can make dosing and timing of experiments challenging.
Orientations Futures
There are several potential future directions for research on N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine. One area of interest is the potential use of the compound in the treatment of sleep disorders, such as insomnia. Another area of interest is the potential use of N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine in the treatment of addiction, particularly for reducing drug-seeking behavior. Further studies are needed to fully understand the potential therapeutic applications of N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine and to determine the optimal dosing and timing for these applications.
Méthodes De Synthèse
The synthesis of N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been described in the literature. The compound can be prepared by reacting 4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzaldehyde with 2-pyridinemethanamine in the presence of a reducing agent and a catalyst.
Applications De Recherche Scientifique
N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been studied for its potential therapeutic applications in sleep disorders and addiction. In preclinical studies, N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-(2-pyridinylmethyl)amine has been shown to increase sleep time and improve sleep quality in animal models. The compound has also been studied for its potential to reduce drug-seeking behavior in animal models of addiction.
Propriétés
Formule moléculaire |
C21H20Cl2N2O2 |
|---|---|
Poids moléculaire |
403.3 g/mol |
Nom IUPAC |
1-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(pyridin-2-ylmethyl)methanamine |
InChI |
InChI=1S/C21H20Cl2N2O2/c1-26-21-10-15(12-24-13-18-4-2-3-9-25-18)5-8-20(21)27-14-16-6-7-17(22)11-19(16)23/h2-11,24H,12-14H2,1H3 |
Clé InChI |
JJKQQRKSCKAEBE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Oxo-1,3,5-triphenyl-1,7-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carbonitrile](/img/structure/B283102.png)
![3-(2-naphthoyl)-1,5-diphenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one](/img/structure/B283103.png)
![3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283106.png)
![Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283107.png)
![Methyl 1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283108.png)
![Ethyl 1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283109.png)
![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283110.png)
![7-Anilino-1-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B283113.png)
![2-(4-Methylphenylazo)-3-(2-thienyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-1-carboxylic acid ethyl ester](/img/structure/B283115.png)
![Ethyl 7-(4-methylbenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283119.png)
![7-(4-methoxybenzylidene)-8-oxo-N,1,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B283120.png)